![molecular formula C8H6FNO2S2 B15200304 Benzothiazole, 2-[(fluoromethyl)sulfonyl]- CAS No. 189579-72-4](/img/structure/B15200304.png)
Benzothiazole, 2-[(fluoromethyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazol-2-yl fluoromethyl sulfone is a chemical compound with the molecular formula C8H6FNO2S2 and a molecular weight of 231.27 g/mol It is known for its unique structure, which includes a benzothiazole ring fused with a fluoromethyl sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzothiazol-2-yl fluoromethyl sulfone can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with fluoromethyl sulfone under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-benzothiazol-2-yl fluoromethyl sulfone often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzothiazol-2-yl fluoromethyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzothiazol-2-yl fluoromethyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-benzothiazol-2-yl fluoromethyl sulfone involves its interaction with specific molecular targets. The fluoromethyl group can modulate the compound’s properties, enhancing its ability to penetrate cell membranes. This allows it to interact with intracellular targets, potentially inhibiting enzymes or disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Fluoromethylsulfonyl)benzothiazole
- Benzothiazole, 2-[(fluoromethyl)sulfonyl]-
Comparison
1,3-Benzothiazol-2-yl fluoromethyl sulfone is unique due to its specific combination of a benzothiazole ring and a fluoromethyl sulfone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and biological activity .
Propiedades
Número CAS |
189579-72-4 |
|---|---|
Fórmula molecular |
C8H6FNO2S2 |
Peso molecular |
231.3 g/mol |
Nombre IUPAC |
2-(fluoromethylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNO2S2/c9-5-14(11,12)8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2 |
Clave InChI |
ZSXOGFRTHQNYEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


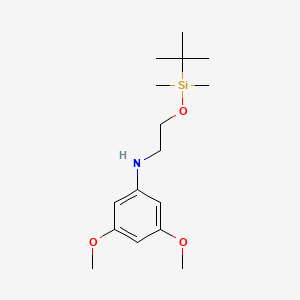
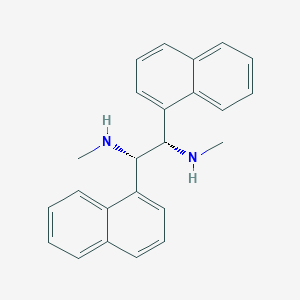
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
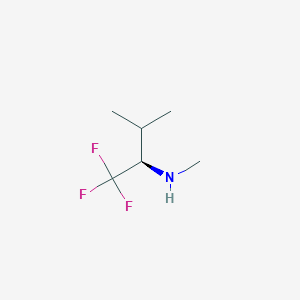
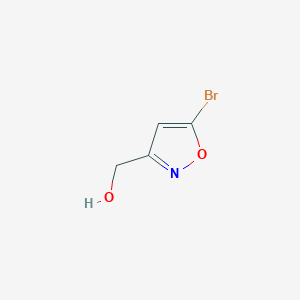
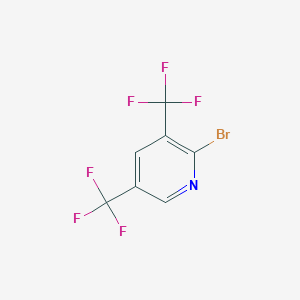
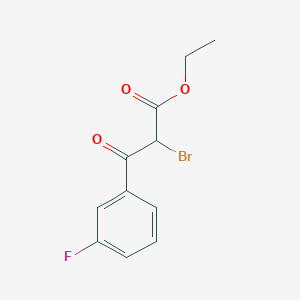
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanol](/img/structure/B15200275.png)
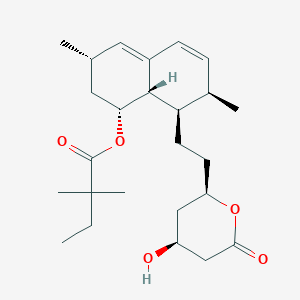
![4-Butyl-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B15200291.png)
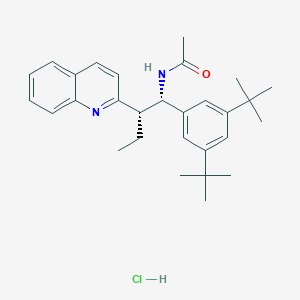
![2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15200309.png)
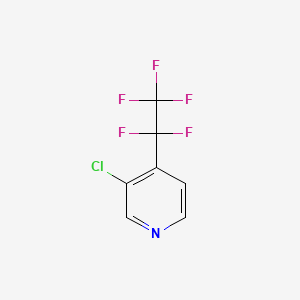
![Methyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B15200317.png)
